Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine
Description
Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine is a chiral amine featuring a cyclopropyl group attached to the (R)-configured 1-methylpiperidin-3-yl backbone. Its molecular formula is C₉H₁₈N₂ (MW: 154.25 g/mol), with a predicted density of 0.99 g/cm³ and boiling point of 207.3°C . This compound is notable for its rigid cyclopropyl moiety and stereospecific piperidine ring, making it a valuable intermediate in pharmaceutical synthesis, particularly for enzyme inhibitors targeting flavoproteins like MAO and LSD1 .
Properties
IUPAC Name |
(3R)-N-cyclopropyl-1-methylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2/c1-11-6-2-3-9(7-11)10-8-4-5-8/h8-10H,2-7H2,1H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CANKZASBOVHULO-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H](C1)NC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Simmons-Smith reaction, which involves the reaction of an alkene with diiodomethane and a zinc-copper couple to form the cyclopropane ring . The piperidine moiety can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, are often employed to improve yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine serves as a building block for synthesizing pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural characteristics allow for enhanced binding affinity to neurotransmitter receptors, making it a candidate for treating conditions such as depression and anxiety.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. For instance, in a study involving FaDu hypopharyngeal tumor cells, it demonstrated substantial cytotoxicity compared to standard chemotherapeutics like bleomycin. This suggests its potential as an effective anticancer agent capable of inducing apoptosis in cancer cell lines .
Biological Studies
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders. Its binding affinity to serotonin receptors indicates possible effects on mood regulation, making it a candidate for further exploration in psychopharmacology.
Study 1: Binding Affinity Analysis
A comparative analysis of the binding affinity of this compound revealed strong interactions with multiple receptors involved in mood regulation. This property is crucial for developing treatments for mood disorders .
Industrial Applications
In addition to its medicinal uses, this compound serves as an intermediate in the production of agrochemicals and other fine chemicals. Its unique structural properties impart significant reactivity that can be harnessed in various chemical synthesis processes.
Case Study 1: Anticancer Mechanism
A study evaluated the mechanism of action of this compound in cancer cells. The results indicated that the compound affected cellular pathways involved in tumor growth and proliferation, highlighting its potential role in developing effective cancer therapies .
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuropharmacological effects of this compound. It was found to modulate neurotransmitter systems significantly, suggesting its utility in treating conditions such as depression and anxiety .
Mechanism of Action
The mechanism of action of Cyclopropyl-(®-1-methyl-piperidin-3-yl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can impose conformational rigidity on the molecule, enhancing its binding affinity to the target . The piperidine moiety can interact with various biological pathways, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Enantiomeric and Diastereomeric Variants
Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine (CAS: 1354000-40-0):
The (S)-enantiomer shares identical molecular weight and formula but differs in stereochemistry. Studies on LSD1 inhibitors reveal that enantiomers exhibit divergent biological activities. For example, only the (R)-enantiomer of cyclopropyl amines participates in selective enzyme inactivation, as seen in LSD1 inhibition .- Isopropyl-(1-methyl-piperidin-3-yl)-amine (CAS: 1248594-88-8): Replacing the cyclopropyl group with isopropyl reduces steric rigidity. This alteration diminishes enzyme-binding affinity, as observed in P. falciparum kinase inhibitors where (R)-3-aminopyrrolidine outperformed cyclopropyl alkyl diamines .
Table 1: Physical Properties of Selected Amines
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |
|---|---|---|---|
| Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine | 154.25 | 207.3 | 0.99 |
| Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amine | 154.25 | 207.3 | 0.99 |
| Isopropyl-(1-methyl-piperidin-3-yl)-amine | 156.27 | Not reported | Not reported |
Functional Analogues in Enzyme Inhibition
trans-2-Phenylcyclopropylamine :
This compound inactivates MAO and LSD1 via flavin adduct formation after oxidation. Unlike this compound, its phenyl group enhances π-π interactions with aromatic residues in enzyme active sites, leading to stronger inhibition .Propargyl Amines (e.g., N-propargyl Lys4 peptides) :
Propargyl groups form stable N5-flavin adducts in LSD1, whereas cyclopropyl amines require additional substituents (e.g., methyl-piperidine) to achieve similar inactivation . This highlights the role of electronic effects (propargyl’s triple bond vs. cyclopropyl’s ring strain) in modulating reactivity.
Table 2: Enzyme Inhibition Mechanisms
| Compound | Target Enzyme | Mechanism of Inactivation | Key Structural Feature |
|---|---|---|---|
| This compound | LSD1 | Flavin C4a/N5 adduct formation | Rigid cyclopropyl, chiral piperidine |
| trans-2-Phenylcyclopropylamine | MAO B | Flavin C4a adduct formation | Aromatic phenyl group |
| Propargyl amine derivatives | LSD1 | N5-flavin adduct formation | Propargyl triple bond |
Substrate Specificity in Enzymatic Reactions
tRNA-Guanine Transglycosylase :
Cyclopropyl analogues demonstrate substrate competency dependent on substituent placement. For instance, Nucleobase50 (cyclopropyl at guanine) showed poor activity, while compound 51 (cyclopropyl at alternative position) achieved 89% guanine replacement . This suggests that the spatial orientation of the cyclopropyl group in this compound may optimize interactions in specific enzyme pockets.Biocatalytic Synthesis Applications : In the industrial synthesis of GSK2879552 (an LSD1 inhibitor), a racemic cyclopropyl amine underwent enantioselective reductive amination using an engineered IRED. Only the (1R,2S)-enantiomer reacted, underscoring the importance of stereochemistry in synthetic pathways .
Biological Activity
Cyclopropyl-((R)-1-methyl-piperidin-3-yl)-amine is a compound of interest due to its potential pharmacological applications, particularly in modulating various biological pathways. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₈N₂, with a molecular weight of approximately 178.27 g/mol. The compound features a cyclopropyl group attached to a piperidine derivative, which is often associated with diverse biological activities.
This compound interacts with specific molecular targets, such as receptors or enzymes, influencing various signal transduction pathways. It can function as either an agonist or antagonist , depending on the target receptor, leading to distinct cellular responses.
Pharmacological Applications
Research indicates that this compound may have applications in:
- Neurological Disorders : Its interaction with neurotransmitter receptors suggests potential use in treating conditions such as depression or anxiety.
- Cancer Therapy : Similar compounds have shown promise in inhibiting cancer cell proliferation through modulation of signaling pathways .
In Vitro and In Vivo Studies
Preliminary studies have shown that this compound exhibits significant binding affinity to various receptors. For instance, it has been noted to influence pathways related to mood regulation and cognitive functions, although further research is required to fully elucidate these interactions .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₁H₁₈N₂ | Modulates neurotransmitter receptors; potential antidepressant effects |
| 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines | C₁₁H₉N₃O | Potent inhibitors of CSNK2A; anticancer properties |
| N-Benzyl-2-(piperidin-1-yl)acetamide | C₁₁H₁₅N₂O | Anticancer activity; interacts with multiple targets |
Case Studies and Research Findings
Several studies have investigated the biological activity of Cyclopropyl derivatives:
- Antidepressant Effects : A study evaluating the effects of similar piperidine derivatives found that modifications at the cyclopropyl position enhanced binding affinity to serotonin receptors, suggesting potential antidepressant properties .
- Anticancer Properties : Research on related compounds indicates that cyclopropyl substitutions can improve the potency against cancer cell lines by enhancing receptor binding and inhibiting cell growth pathways .
- Pharmacokinetic Profiling : In vivo studies demonstrated moderate bioavailability and clearance rates for cyclopropyl derivatives, indicating that structural modifications could optimize their therapeutic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
